Product packaging for 5-Bromo-2-mercaptobenzonitrile(Cat. No.:)

5-Bromo-2-mercaptobenzonitrile

Cat. No.: B1516194
M. Wt: 214.08 g/mol
InChI Key: ASUIRNDOMTVKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-mercaptobenzonitrile (CAS 1374518-00-9) is a high-purity chemical building block prized for its utility in advanced organic synthesis and drug discovery research . This compound, with the molecular formula C7H4BrNS and a molecular weight of 214.08 g/mol, features a benzonitrile core functionalized with a bromine substituent and a mercapto (thiol) group in adjacent positions . This unique structure makes it a key intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, which are fundamental to developing targeted therapies . Its primary research value lies in the synthesis of pharmacologically active compounds, including potential kinase inhibitors and agents for the central nervous system . Furthermore, this intermediate is highly relevant in agrochemical research for the creation of novel crop protection products . As a specialized building block, it enables researchers to explore new synthetic pathways and create intricate molecular architectures that push the boundaries of scientific discovery . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Material Safety Data Sheet for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNS B1516194 5-Bromo-2-mercaptobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNS

Molecular Weight

214.08 g/mol

IUPAC Name

5-bromo-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H

InChI Key

ASUIRNDOMTVKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)S

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Mercaptobenzonitrile and Analogous Structures

Strategies for Introducing the Mercapto Functionality onto Substituted Benzonitrile (B105546) Scaffolds

The introduction of a mercapto (-SH) group onto an aromatic ring, also known as a thiol group, is a fundamental transformation in organic synthesis. Several reliable methods exist for this purpose.

One of the most direct methods for introducing a thiol group is through the nucleophilic aromatic substitution of a halogen atom. This is particularly effective if the halogen is activated by electron-withdrawing groups on the aromatic ring. For benzonitrile scaffolds, a halogen atom at the ortho or para position relative to the nitrile group is susceptible to displacement by a sulfur nucleophile.

A common approach involves reacting a halogenated benzonitrile with a source of sulfide (B99878) or hydrosulfide (B80085) ions. google.com For example, 4-halogenobenzonitriles can be converted to 4-mercaptobenzonitriles by reaction with sodium sulfide or sodium hydrogen sulfide in an inert organic solvent, followed by acidification. google.com This method can be adapted for the synthesis of 2-mercaptobenzonitrile derivatives.

Table 1: Conditions for Thiolation via Halogen Displacement

Parameter Conditions
Substrate Activated Halogenobenzonitrile
Reagents Sodium Sulfide (Na₂S) or Sodium Hydrogen Sulfide (NaSH)
Solvents N-methylpyrrolidone (NMP), Dimethylformamide (DMF)
Temperature 90°C to 180°C
Pressure Atmospheric or slightly increased (1-5 bar)

Data derived from a process for preparing 4-mercaptobenzonitriles, which can be applied analogously. google.com

Another promising, though less widely used, method involves the reaction between aryl iodides and thiourea (B124793) in the presence of a nickel(0) complex, followed by hydrolysis to yield the arenethiol. thieme-connect.de

Arenethiols are frequently prepared by the reduction of more stable sulfur-containing precursors like diaryl disulfides or arenesulfonyl chlorides. thieme-connect.de

The reduction of a disulfide bond (S-S) to yield two thiol groups is a common and efficient reaction. youtube.comlibretexts.org This transformation can be achieved using a variety of reducing agents. The disulfide precursor can often be prepared by the oxidation of the corresponding thiol, making this a useful method for the purification and storage of thiols, which are prone to oxidation. thieme-connect.de

Table 2: Common Reducing Agents for Disulfide to Thiol Conversion

Reducing Agent Typical Conditions
Dithiothreitol (DTT) Aqueous buffer, room temperature
2-Mercaptoethanol (βME) Aqueous buffer, room temperature
Tris(2-carboxyethyl)phosphine (TCEP) Aqueous buffer, room temperature
Sodium borohydride (B1222165) (NaBH₄) Alcoholic or aqueous solution
Zinc / Acid Acidic aqueous solution

This table summarizes common reagents used for the reduction of disulfide bonds. nih.gov

Arenesulfonyl chlorides, which are readily available starting materials, can also be reduced to arenethiols using strong reducing agents like zinc and acid or lithium aluminum hydride. thieme-connect.de

Several other methods offer strategic advantages for the synthesis of arenethiols:

The Newman-Kwart Rearrangement : This multi-step procedure begins with a phenol, which is converted to an O-aryl thiocarbamate. Upon heating, this intermediate rearranges to an S-aryl thiocarbamate, which is then hydrolyzed to furnish the arenethiol. This is a reliable method with good yields at each step. thieme-connect.de

Lithiation and Sulfur Addition : A modern approach involves the direct lithiation of an arene using an organolithium reagent (e.g., butyllithium), often in the presence of a chelating agent like TMEDA. The resulting aryllithium species is then quenched with elemental sulfur to form a lithium thiolate, which is subsequently protonated to give the arenethiol. thieme-connect.de

Diazonium Salt Chemistry : An aromatic amine can be converted to a diazonium salt using nitrous acid. The subsequent reaction of the diazonium salt with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis, yields the corresponding arenethiol. This method was used for the synthesis of 4-mercaptobenzonitrile. google.com

Approaches for Bromination of Substituted Benzonitriles

The introduction of a bromine atom onto a benzonitrile ring is typically achieved through electrophilic aromatic substitution. The position of bromination is dictated by the directing effects of the substituents already present on the ring.

Electrophilic aromatic bromination is a fundamental reaction for preparing aryl bromides. nih.govpressbooks.pub The reaction involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. msu.edulibretexts.org

For substrates like benzonitrile, which are deactivated towards electrophilic substitution, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required to polarize the molecular bromine (Br₂) and increase its electrophilicity. pressbooks.pubmasterorganicchemistry.com

A widely used alternative to molecular bromine is N-bromosuccinimide (NBS). nih.gov NBS is a convenient and safer source of electrophilic bromine and is often used for the bromination of both activated and deactivated aromatic rings. The reaction can be carried out in various solvents, including acetonitrile, cyclohexane, and strong acids like sulfuric acid. google.comchemicalbook.com For instance, the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) can be accomplished by reacting 2-fluorobenzonitrile (B118710) with dibromohydantoin in concentrated sulfuric acid. google.com Similarly, 5-bromo-2-chlorobenzoic acid can be prepared from 2-chlorobenzoic acid using NBS in sulfuric acid. chemicalbook.com These examples demonstrate that direct bromination of a substituted benzonitrile is a highly effective strategy.

Table 3: Common Reagents for Electrophilic Aromatic Bromination

Brominating Agent Catalyst / Solvent Typical Substrates
Bromine (Br₂) FeBr₃ or AlCl₃ Benzene (B151609) and derivatives
N-Bromosuccinimide (NBS) Acetonitrile, Dichloromethane Aromatic compounds
N-Bromosuccinimide (NBS) Sulfuric Acid (H₂SO₄) Deactivated aromatic rings
Dibromohydantoin Sulfuric Acid (H₂SO₄) Deactivated aromatic rings

This table summarizes common conditions for electrophilic aromatic bromination. nih.govgoogle.comchemicalbook.comgoogle.com

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on the use of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, such as n-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho-position, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile to introduce a substituent specifically at the ortho-position, a level of regioselectivity not typically achievable with standard electrophilic aromatic substitution. wikipedia.org

The effectiveness of a DMG is related to its ability to coordinate with the lithium atom. baranlab.org Common strong DMGs include amides, carbamates, and tertiary amines. wikipedia.orguwindsor.ca For the synthesis of substituted benzonitriles, the cyano group itself can act as a directing group, although it is generally considered weaker than other powerful DMGs. uwindsor.ca In the context of a molecule like 2-mercaptobenzonitrile, both the nitrile (-CN) and the mercapto (-SH) or its protected form (e.g., -SMe, -STBS) could potentially direct metalation. The acidity of the thiol proton necessitates protection before any lithiation step.

A plausible DoM strategy for synthesizing a halogenated 2-mercaptobenzonitrile analog would involve the following conceptual steps:

Protection of the Thiol: The acidic proton of the mercapto group must be protected to prevent it from quenching the organolithium reagent. Common protecting groups for thiols include silyl (B83357) ethers or alkyl groups.

Directed ortho-Metalation: The protected 2-mercaptobenzonitrile is treated with a strong base like n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) which breaks up organolithium aggregates and increases reactivity. baranlab.org The DMG directs the deprotonation to an adjacent ortho-position.

Halogenation: The resulting aryllithium intermediate is then reacted with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to introduce the bromine atom.

Deprotection: The protecting group is removed from the sulfur atom to yield the final product.

Directing Group Strength (General Trend)
-CONR₂
-SO₂NR₂
-O-CONR₂
-CH₂NR₂
-OMe
-CN
This table provides a generalized hierarchy of common directing metalation groups (DMGs).

Regioselectivity Control in Bromination Reactions

Controlling regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds. unblog.fr For a starting material like 2-mercaptobenzonitrile, direct electrophilic bromination will result in a mixture of products based on the directing effects of the existing substituents. The mercapto (-SH) group is an ortho-, para-director, while the nitrile (-CN) group is a meta-director.

The directing effects of these two groups are as follows:

-SH (Mercapto): Activating, ortho-, para-director.

-CN (Nitrile): Deactivating, meta-director.

In 2-mercaptobenzonitrile, the positions ortho and para to the activating -SH group are C6 and C4, respectively. The positions meta to the deactivating -CN group are C4 and C6. Therefore, both groups reinforce the substitution at the C4 and C6 positions. To achieve the desired 5-bromo isomer, direct bromination of 2-mercaptobenzonitrile is not a viable primary strategy, as substitution would be directed elsewhere.

Achieving substitution at the 5-position requires a different approach. One strategy involves starting with a precursor where the directing groups favor the desired substitution pattern. For instance, the synthesis of the analog 5-bromo-2-fluorobenzonitrile is achieved by the bromination of 2-fluorobenzonitrile. chemicalbook.comgoogle.com In this case, the fluorine atom is an ortho-, para-director, and the nitrile is a meta-director. The para-position to the fluorine is the C5 position, which is also meta to the nitrile group, thus leading to the desired 5-bromo product. chemicalbook.comgoogle.com

Controlling factors in electrophilic bromination include the choice of brominating agent, solvent, and temperature. nih.govresearchgate.net For example, N-bromosuccinimide (NBS) is a common reagent, and its selectivity can be influenced by the solvent system. researchgate.net Zeolites have also been employed to induce high para-selectivity in the bromination of certain aromatic substrates. nih.gov

Position Directing Effect from -SH Directing Effect from -CN Combined Influence
C3-Weakly favored (ortho to -CN)Unlikely
C4Strong (para)Strong (meta)Highly Favored
C5-Weakly favored (ortho to -CN)Unlikely
C6Strong (ortho)Strong (meta)Highly Favored
This table analyzes the predicted regioselectivity of direct electrophilic bromination on 2-mercaptobenzonitrile.

Convergent and Divergent Synthetic Pathways Utilizing Key Intermediates

Both convergent and divergent synthesis offer strategic advantages for creating libraries of compounds or efficiently building complex molecules. wikipedia.orgresearchgate.net

A divergent synthesis begins with a common core structure which is progressively modified to create a library of diverse analogs. wikipedia.org For the synthesis of 5-Bromo-2-mercaptobenzonitrile and its analogs, a divergent approach could start from a key intermediate like 2,5-dibromobenzonitrile.

Step 1: Start with 2,5-dibromobenzonitrile.

Step 2 (Divergence):

Pathway A: Selective nucleophilic aromatic substitution at the C2 position with a sulfur nucleophile (e.g., sodium hydrosulfide) could potentially yield this compound. The bromine at C2 is activated towards substitution by the electron-withdrawing nitrile group.

Pathway B: The same intermediate could undergo a different reaction, for example, a Suzuki or Stille coupling at either the C2 or C5 position to generate a different class of analogs.

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. researchgate.net This approach is often more efficient for complex targets. A conceptual convergent synthesis for a this compound derivative might involve:

Fragment 1 Synthesis: Preparation of a boronic acid or ester at the 2-position of a 4-bromobenzonitrile (B114466) derivative.

Fragment 2: A suitable sulfur-containing coupling partner.

Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to join the two fragments and form the C-S bond.

Development of Sustainable and Green Chemistry Methodologies in the Synthesis of Related Compounds

Modern synthetic chemistry places increasing emphasis on "Green Chemistry" principles to minimize environmental impact and improve safety. ijesrr.org A key area of focus is the reduction of hazardous reagents and solvents. The traditional use of elemental bromine (Br₂) in electrophilic bromination is a significant safety and environmental concern due to its high toxicity and corrosivity. researchgate.net

Sustainable alternatives focus on the in-situ generation of bromine from safer, more stable bromide sources. researchgate.net This avoids the handling and transport of liquid bromine. Common methods involve the oxidation of bromide salts (like HBr or NaBr) using a less hazardous oxidant.

Oxidant Bromide Source Key Advantage
Hydrogen Peroxide (H₂O₂)HBr / NaBrWater is the only byproduct.
Ceric Ammonium (B1175870) Nitrate (CAN)LiBrEffective under mild conditions. nih.gov
Oxone® (potassium peroxymonosulfate)KBrSolid, stable, and safe oxidant.
This table presents examples of greener bromination systems.

These methods can be applied to the synthesis of organobromine compounds like this compound. For instance, the bromination step in a synthetic sequence could be redesigned to use a system like H₂O₂/HBr, significantly improving the process's safety and environmental profile. researchgate.net Other green chemistry principles applicable to the synthesis include using safer solvents, minimizing waste through atom-economical reactions, and employing catalysis to reduce energy consumption. ijesrr.org

Reactivity and Chemical Transformations of 5 Bromo 2 Mercaptobenzonitrile

Reactions Involving the Mercapto (–SH) Group

The mercapto group is a potent nucleophile, especially in its thiolate form, making it susceptible to alkylation, arylation, and oxidation. It also serves as a soft ligand for coordination with various metal centers.

The sulfur atom of the mercapto group readily participates in nucleophilic substitution reactions with electrophilic carbon atoms, such as those in alkyl halides and activated aryl halides, to form thioethers (sulfides). This S-alkylation or S-arylation is one of the most common transformations for thiols.

In a documented synthesis, 5-Bromo-2-mercaptobenzonitrile was reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in a nucleophilic aromatic substitution reaction to yield the corresponding thioether. nih.gov This transformation demonstrates the nucleophilicity of the mercapto group in attacking an electron-deficient aromatic ring, displacing a chlorine atom to form a stable C–S bond. nih.gov The reaction produced 5-Bromo-2-((4,6-dimethoxy-1,3,5-triazin-2-yl)thio)benzonitrile with a 15% yield. nih.gov

Table 1: Synthesis of a Thioether from this compound

ReactantReagentProductYield
This compound2-Chloro-4,6-dimethoxy-1,3,5-triazine5-Bromo-2-((4,6-dimethoxy-1,3,5-triazin-2-yl)thio)benzonitrile15% nih.gov

The sulfur atom in the mercapto group exists in its most reduced state (-2). It can be oxidized to various higher oxidation states. While specific studies on the oxidation of this compound are not detailed in the provided search results, the general reactivity of thiols is well-established. Mild oxidizing agents typically convert thiols to disulfides (S-S bond formation). Stronger oxidation can further oxidize the sulfur to form sulfoxides (S=O) and ultimately sulfones (O=S=O).

Desulfurization involves the cleavage of the carbon-sulfur bond and the removal of the sulfur atom. This is commonly achieved through reductive methods, most notably with Raney Nickel. This process would convert the mercapto group into a hydrogen atom, yielding 4-bromobenzonitrile (B114466). This reaction is a standard procedure for removing sulfur from organic molecules, although specific application to this compound is not explicitly documented in the search results.

The mercapto group is a soft donor and can act as a ligand, coordinating with various soft metal ions. Heterocyclic thiones and related mercapto-ligands are known to bind metals in different ways, forming monomeric or polymeric complexes. semanticscholar.org The coordination ability of such ligands is of significant interest in the development of coordination chemistry and catalysis. semanticscholar.orgresearchgate.net While specific metal complexes of this compound itself were not found, the presence of the sulfur donor atom suggests its potential to form stable complexes with transition metals, which could have applications in catalysis.

Reactions Involving the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can undergo nucleophilic addition and hydrolysis. The triple bond between carbon and nitrogen makes the carbon atom electrophilic.

The nitrile group can be hydrolyzed to a carboxylic acid or, under milder conditions, to an amide intermediate. This transformation can be catalyzed by either acid or base. youtube.com Research has shown that mercaptobenzonitriles can be hydrolyzed under alkaline conditions to yield the corresponding mercaptobenzoic acids. nih.gov Specifically, a 15% sodium hydroxide (B78521) solution at elevated temperatures was mentioned as a condition for this type of hydrolysis. nih.gov

The process typically begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. youtube.com Subsequent protonation steps convert the C-N triple bond into a C=N double bond (an imine) and finally into a C=O double bond, forming a primary amide. Under more forcing conditions (e.g., prolonged heating in strong acid or base), the amide is further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). google.commdpi.com This reaction pathway would convert this compound into 5-Bromo-2-mercaptobenzoic acid.

Table 2: Hydrolysis of the Nitrile Group

Starting MaterialProduct of Partial HydrolysisProduct of Complete Hydrolysis
This compound5-Bromo-2-mercaptobenzamide5-Bromo-2-mercaptobenzoic acid

Reduction to Amines and Imines

The nitrile group (–CN) in this compound is susceptible to reduction to form primary amines or intermediate imines. The choice of reducing agent and reaction conditions determines the final product.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the complete reduction of nitriles to primary amines. libretexts.orgopenstax.org In this case, this compound would be converted to (5-bromo-2-mercaptobenzyl)amine. The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by quenching with water or a mild acid to yield the amine. libretexts.org It is important to note that the acidic proton of the mercapto group would also react with LiAlH₄, requiring the use of at least two equivalents of the reducing agent.

Catalytic hydrogenation is another effective method for nitrile reduction. openstax.orgfiveable.me Using molecular hydrogen (H₂) in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel, the nitrile group can be reduced to a primary amine. This method is often preferred for its milder conditions, which can help preserve other functional groups.

Partial reduction to an imine is more challenging but can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting imine can then be hydrolyzed to an aldehyde or used in subsequent reactions, such as reductive amination. openstax.org In reductive amination, an aldehyde or ketone reacts with an amine to form an imine, which is then reduced in situ to a more substituted amine. libretexts.org

Reaction Type Reagent Product Notes
Full ReductionLithium Aluminum Hydride (LiAlH₄)(5-bromo-2-mercaptobenzyl)amineRequires ≥2 equivalents due to the acidic thiol proton.
Catalytic HydrogenationH₂ / Raney Ni or Pd/C(5-bromo-2-mercaptobenzyl)amineMilder conditions, good for preserving other groups. fiveable.me
Partial ReductionDIBAL-H (low temp.)5-Bromo-2-mercaptobenzaldehyde (after hydrolysis)Intermediate imine is formed.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group of this compound can participate as a 2π component in cycloaddition reactions, although this is less common for unactivated nitriles. nih.gov In [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (the nitrile group in this case) to form a five-membered heterocyclic ring. For example, the reaction with an azide (B81097) (R-N₃) could potentially yield a tetrazole ring, a common motif in medicinal chemistry.

While the carbon-carbon double bonds of the benzene (B151609) ring are generally unreactive in thermal cycloadditions like the Diels-Alder reaction, the nitrile group can sometimes act as a dienophile or enophile under specific conditions, particularly in intramolecular cascades or when activated by coordination to a metal. nih.gov These reactions, however, often require high temperatures or specific catalysts and are not as common as transformations involving the other functional groups. nih.govlibretexts.org

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) is dominated by the presence of the acidic mercapto (–SH) proton. These powerful bases will first deprotonate the thiol to form a magnesium or lithium thiolate. masterorganicchemistry.com

R-MgX + HS-Ar-CN → R-H + XMgS-Ar-CN

This initial acid-base reaction consumes one equivalent of the organometallic reagent and must be accounted for. If a sufficient excess of the organometallic reagent is used, a second equivalent can then act as a nucleophile and attack the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion, which upon aqueous workup, would typically hydrolyze to a ketone. However, ketones are also highly reactive towards organometallic reagents, often leading to a second addition to form a tertiary alcohol after hydrolysis. Therefore, controlling the reaction to isolate the ketone is often difficult.

Reactions Involving the Bromo (–Br) Group

The bromine atom on the aromatic ring is a key site for a variety of powerful synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, bromide) on an aromatic ring by a strong nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the cyano (–CN) group is electron-withdrawing and is positioned ortho to the bromine atom. However, the mercapto (–SH) group (or more relevantly, the thiolate –S⁻ group under basic conditions) is electron-donating. The presence of an electron-donating group para to the bromine deactivates the ring toward nucleophilic attack, making the SNAr pathway less favorable compared to rings activated by multiple strong electron-withdrawing groups like nitro groups. While SNAr reactions on this substrate are not common, they could potentially be forced under harsh conditions with very strong nucleophiles. A concerted SNAr mechanism, which does not proceed through a stable Meisenheimer complex, has been reported for some electron-deficient heterocycles and could be a possibility under specific conditions. organic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi)

The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The thiol group can potentially coordinate to the palladium catalyst, which may require specific ligand selection to ensure efficient catalysis.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govyonedalabs.comlibretexts.org Reacting this compound with an arylboronic acid (Ar'-B(OH)₂) would yield 5-aryl-2-mercaptobenzonitrile, forming a biaryl structure. This method is widely used due to the stability and low toxicity of the boron reagents. nih.gov Microwave-promoted Suzuki-Miyaura couplings have been successfully performed on related 5-bromoindole (B119039) derivatives. lmaleidykla.lt

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orgnih.gov The coupling of this compound with an alkyne (R-C≡CH) would produce a 5-alkynyl-2-mercaptobenzonitrile derivative. researchgate.net

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgacsgcipr.org This would allow for the synthesis of various 5-(amino)-2-mercaptobenzonitriles from this compound, providing access to substituted anilines. matthey.combeilstein-journals.org

Negishi Coupling : The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnih.govtaylorandfrancis.com Coupling this compound with an organozinc compound (R-ZnX) would yield the corresponding 5-substituted product.

Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki-MiyauraAr'-B(OH)₂Pd catalyst, Base5-Aryl-2-mercaptobenzonitrile
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-2-mercaptobenzonitrile
Buchwald-HartwigR₂NHPd catalyst, Ligand, Base5-(Amino)-2-mercaptobenzonitrile
NegishiR-ZnXPd or Ni catalyst5-Alkyl/Aryl/Vinyl-2-mercaptobenzonitrile

Magnesium and Lithium Halogen-Metal Exchange and Subsequent Electrophilic Trapping

Halogen-metal exchange is a fundamental reaction for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org Treating this compound with a strong organometallic base, such as n-butyllithium (n-BuLi) or an activated Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), can facilitate this exchange. clockss.orgnih.gov

A critical consideration is the acidic thiol proton. At least two equivalents of the organometallic reagent are required: the first equivalent deprotonates the thiol, and the second performs the bromine-lithium or bromine-magnesium exchange. nih.govtcnj.edu This process is typically performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. tcnj.edu

The resulting aryl lithium or aryl Grignard reagent is a potent nucleophile and can be "trapped" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups at the 5-position of the ring. harvard.eduresearchgate.net

Examples of Electrophilic Trapping:

Protonation: Quenching with water (H₂O) or methanol (B129727) (CH₃OH) would result in the formation of 2-mercaptobenzonitrile (des-bromo product).

Alkylation: Reaction with an alkyl halide like iodomethane (B122720) (CH₃I) would yield 5-methyl-2-mercaptobenzonitrile.

Carbonylation: Bubbling carbon dioxide (CO₂) through the solution followed by an acidic workup would produce 2-mercapto-5-cyanobenzoic acid.

Reaction with Aldehydes/Ketones: Addition of an aldehyde, such as benzaldehyde, would lead to the formation of a secondary alcohol, (5-(hydroxy(phenyl)methyl)-2-mercaptobenzonitrile).

This halogen-metal exchange followed by electrophilic quench provides a powerful and regioselective method for functionalizing the 5-position of the this compound scaffold.

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Advanced Spectroscopic and Structural Characterization Techniques for 5 Bromo 2 Mercaptobenzonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of different nuclei present in a molecule.

¹H NMR: The proton NMR spectrum of 5-Bromo-2-mercaptobenzonitrile is expected to show distinct signals for the aromatic protons and the thiol proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the analysis of similar compounds like 5-bromosalicylic acid and 2-mercaptobenzimidazole (B194830) derivatives, the chemical shifts (δ) for the aromatic protons are anticipated to be in the range of 7.0-8.0 ppm. chemicalbook.comscispace.com The thiol (-SH) proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Six distinct signals are expected for the aromatic carbons and one for the nitrile carbon. The carbon atom attached to the bromine (C-Br) would appear at a characteristic chemical shift, as would the carbons bonded to the mercapto (C-S) and cyano (C-CN) groups. The nitrile carbon typically resonates in the region of 115-125 ppm. ijmrhs.com The chemical shifts of the aromatic carbons can be predicted using computational methods and by comparison with related structures like 5-bromosalicylamide. nih.gov

¹⁵N NMR: Nitrogen-15 NMR could be employed to characterize the nitrile group. The chemical shift of the ¹⁵N nucleus in the nitrile functionality would provide valuable information about the electronic environment of this group.

⁷⁷Se NMR: If selenium-containing derivatives of this compound were to be synthesized (e.g., by replacing the sulfur with selenium), ⁷⁷Se NMR would be a powerful technique for their characterization. Selenium-77 is a spin-1/2 nucleus, and its large chemical shift range is highly sensitive to the local electronic and structural environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-37.2 - 7.4C-1 (C-CN)
H-47.4 - 7.6C-2 (C-SH)
H-67.6 - 7.8C-3
SHVariable (broad singlet)C-4
C-5 (C-Br)
C-6
CN

Interactive Data Table: Click on a predicted chemical shift range to see examples of similar compounds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for determining the connectivity and spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. sdsu.edu For this compound, cross-peaks would be expected between the aromatic protons, confirming their connectivity on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. harvard.edu In derivatives of this compound with substituents, NOESY can help determine the relative stereochemistry by identifying protons that are close to each other in space, even if they are not directly bonded.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, mercapto, and substituted benzene functional groups.

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group. ijmrhs.com

S-H Stretch: A weak absorption band for the thiol group is anticipated around 2550-2600 cm⁻¹. scispace.com

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.

Aromatic C=C Stretch: Medium to strong absorptions in the region of 1450-1600 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H> 3000Medium
S-H2550 - 2600Weak
C≡N2220 - 2260Strong, Sharp
Aromatic C=C1450 - 1600Medium to Strong
C-Br500 - 600Medium

Interactive Data Table: Hover over a functional group to see a visual representation of its vibrational mode.

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the nitrile and aromatic ring vibrations. The nitrile stretch is typically a strong and sharp band in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. For derivatives of this compound, SERS could provide detailed information about the orientation and interaction of the molecule with the surface, which is particularly relevant for applications in materials science and nanotechnology.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition. It also provides information about the fragmentation pattern of the molecule upon ionization, which can be used to elucidate its structure.

For this compound, HRMS would confirm the molecular formula C₇H₄BrNS. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pathways of this compound derivatives upon electron ionization would likely involve the loss of the nitrile group (CN), the mercapto group (SH), or the bromine atom (Br). Analysis of the masses of the fragment ions can provide valuable structural information and help to confirm the identity of the compound.

X-ray Diffraction Studies for Solid-State Structure Determination and Crystal Packing

A study on 5-Bromo-2-hydroxybenzonitrile revealed that it crystallizes in the triclinic space group P1, with two molecules in the asymmetric unit. nih.govnih.gov The crystal structure is characterized by a one-dimensional chain formed through hydrogen bonding interactions between the phenolic hydrogen atom and the nitrogen atom of the nitrile group of an adjacent molecule. nih.govnih.gov The O···N distances were reported to be 2.805(4) Å and 2.810(4) Å. nih.govnih.gov It is plausible that this compound would exhibit similar intermolecular interactions, with the thiol hydrogen atom potentially forming S-H···N hydrogen bonds, which are generally weaker than O-H···N bonds.

Table 1: Crystallographic Data for 5-Bromo-2-hydroxybenzonitrile nih.govnih.gov

ParameterValue
Chemical FormulaC₇H₄BrNO
Crystal SystemTriclinic
Space GroupP1
a (Å)3.8422(3)
b (Å)8.5166(7)
c (Å)21.6507(18)
α (°)97.074(1)
β (°)91.991(1)
γ (°)97.068(1)
Volume (ų)696.83(10)
Z4

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy is a powerful tool to probe the electronic transitions and photophysical properties of molecules. The following subsections detail the application of UV-Vis absorption and fluorescence spectroscopy to understand the electronic structure of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions.

While specific UV-Vis data for this compound is scarce, studies on related brominated aromatic compounds and benzonitrile (B105546) derivatives can provide an estimation of its absorption characteristics. For instance, a study on 5-bromo-2-ethoxyphenylboronic acid reported its UV-Vis absorption spectrum in ethanol (B145695) and water in the range of 200-400 nm. nih.gov Another study on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole showed absorption peaks around 330-340 nm, which were sensitive to solvent polarity. nih.gov These findings suggest that this compound would likely exhibit absorption maxima in the UVA or UVB region, influenced by the electronic effects of the bromo, mercapto, and nitrile substituents on the benzene ring. The mercapto group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzonitrile.

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that characterize the photophysical behavior of a compound.

Fluorescence quenching studies, where the fluorescence intensity of a fluorophore is decreased by the presence of another substance (a quencher), can provide information about intermolecular interactions. While no specific quenching studies on this compound were found, the principles of dynamic and static quenching could be applied to investigate its interactions with other molecules in solution.

Advanced hyphenated techniques for complex mixture analysis and reaction monitoring

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for real-time reaction monitoring. researchgate.netnih.govsaspublishers.comjetir.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for identifying and quantifying components in a mixture.

In the context of this compound, LC-MS could be employed to separate the compound from impurities or from a complex reaction matrix, with the mass spectrometer providing definitive identification based on its mass-to-charge ratio and fragmentation pattern. rsc.orgumb.edulcms.czresearchgate.net For instance, LC-MS has been successfully used for the analysis of various brominated compounds in environmental and biological samples. umb.edu

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. ijpsr.com It could be utilized for the analysis of this compound, potentially after derivatization to increase its volatility. GC-MS is also a powerful tool for monitoring the progress of a chemical reaction, allowing for the identification of reactants, intermediates, and products over time. This would be highly beneficial in optimizing the synthesis of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Mercaptobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound like 5-Bromo-2-mercaptobenzonitrile at the atomic level. These methods solve the Schrödinger equation (or its approximations) for the molecule's electrons.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Reaction Pathways

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a typical DFT study would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good description of electron correlation and is suitable for molecules containing elements like bromine and sulfur. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C≡N stretch of the nitrile group, the S-H stretch of the mercapto group, or various aromatic ring vibrations. researchgate.net

Furthermore, DFT can be used to explore potential reaction pathways by mapping the potential energy surface, locating transition states, and calculating activation energies. This would provide insight into the compound's reactivity and decomposition mechanisms.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock) for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without using experimental data for parameterization. The simplest ab initio method is Hartree-Fock (HF), which provides a foundational understanding of the electronic structure but neglects electron correlation, leading to some inaccuracies.

More advanced and accurate methods, known as post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF results by including electron correlation. researchgate.net While computationally more demanding than DFT, these methods would be used to obtain highly accurate energies, reaction barriers, and other electronic properties for this compound, serving as a benchmark for less expensive methods.

Semi-Empirical Methods for Large Systems

Semi-empirical methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. While less accurate, they are useful for studying very large systems or for performing initial, exploratory calculations on molecules like this compound, especially if it were part of a larger supramolecular complex or material.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global/Local Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. walisongo.ac.id The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich mercapto group and the benzene (B151609) ring, while the LUMO might be distributed over the electron-withdrawing nitrile group.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify reactivity.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2Measures the ability to attract electrons.
Electrophilicity Index (ω) ω = χ2 / (2η)Measures the propensity to accept electrons.

Local reactivity descriptors, often derived from Fukui functions, would pinpoint the specific atoms within the molecule most susceptible to electrophilic, nucleophilic, or radical attack.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species. The MEP surface is color-coded to indicate different electrostatic potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, these areas would be expected around the nitrogen atom of the nitrile group and the sulfur atom. researchgate.net

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. The hydrogen atom of the mercapto group would likely be a site of positive potential. researchgate.net

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the analysis from FMO theory. nih.gov

Prediction and Interpretation of Spectroscopic Properties (NMR chemical shifts, IR/Raman frequencies, UV-Vis spectra)

Computational methods are powerful tools for predicting and helping to interpret various types of spectra.

IR/Raman Frequencies: As mentioned in section 5.1.1, DFT calculations yield vibrational frequencies that correspond to peaks in the IR and Raman spectra. Theoretical spectra can be compared with experimental ones to confirm the molecular structure and assign specific vibrations to observed bands. researchgate.net For this compound, key predicted vibrations would include the S-H stretch, the C≡N stretch, and C-Br stretch, along with aromatic C-H and C-C vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. github.io These predictions are invaluable for assigning peaks in an experimental spectrum and for distinguishing between different possible isomers.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations provide the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This analysis would reveal the electronic transitions responsible for the compound's absorption of light, likely involving π → π* transitions within the aromatic system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of this compound.

Conformational Analysis:

The flexibility of the 2-mercaptobenzonitrile scaffold allows for various spatial arrangements of its constituent atoms. The rotation around the C-S bond and potential out-of-plane movements of the nitrile and bromo groups can lead to different conformers with distinct energy levels. MD simulations can explore the potential energy surface of the molecule, identifying stable and metastable conformations and the energy barriers between them. nih.gov This is crucial as the conformation of a molecule can significantly influence its chemical reactivity and biological activity.

For instance, in a simulation, one could track the dihedral angle between the benzene ring and the thiol group (-SH) to understand its rotational freedom and preferred orientations. The results of such an analysis can be presented in a table summarizing the key conformational parameters.

Table 1: Hypothetical Conformational Analysis Data for this compound from a Molecular Dynamics Simulation

Conformational ParameterValue Range (degrees)Most Populated Value (degrees)
Dihedral Angle (C1-C2-S-H)-180 to 180~0 and ~180
Dihedral Angle (C4-C5-Br-C6)-5 to 5~0
Dihedral Angle (C6-C1-C≡N)-5 to 5~0

This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations. The values indicate a relatively planar preference for the nitrile and bromo substituents with rotational freedom for the mercapto group.

Intermolecular Interactions:

In condensed phases, molecules of this compound will interact with each other and with solvent molecules. MD simulations can elucidate the nature and strength of these intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The thiol group can act as a hydrogen bond donor, while the nitrile group and the bromine atom can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Analysis of the radial distribution functions (RDFs) from an MD simulation can provide quantitative information about the distances at which different atoms are likely to be found relative to each other, revealing the structure of the solvation shell and the preferred modes of intermolecular association. Non-covalent interaction (NCI) analysis is another powerful tool that can be used to visualize and characterize weak interactions. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Interaction TypePotential Participating Atoms/GroupsSignificance
Hydrogen Bonding-SH (donor), -C≡N (acceptor), Solvent (e.g., water)Influences solubility and crystal packing
Halogen Bonding-Br (donor), Lewis bases (acceptor)Can direct molecular assembly
π-π StackingBenzene ring - Benzene ringContributes to the stability of aggregates
Dipole-DipolePolar groups (-CN, -SH, -Br)Affects bulk properties like boiling point

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, these methods can be used to study its reactivity, predict the products of reactions, and identify the high-energy transition states that govern the reaction rates.

Reaction Mechanisms:

By mapping the potential energy surface for a given reaction, computational models can identify the minimum energy path from reactants to products. This allows for the step-by-step visualization of bond breaking and bond formation processes. For example, the nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the thiol or nitrile groups, can be modeled. The distortion/interaction model, also known as the activation strain model, can be employed to quantify the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants in the transition state. researchgate.net

Transition States:

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can calculate the structure of transition states and perform frequency calculations to confirm that they represent a true saddle point on the potential energy surface (characterized by one imaginary frequency). youtube.com

For a hypothetical reaction, such as the S-alkylation of this compound with an alkyl halide, computational modeling could provide the following insights:

Table 3: Hypothetical DFT Calculation Results for the S-alkylation of this compound

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants0.0C-S bond length: ~1.78 Å
Transition State+15.2C-S bond forming: ~2.1 Å; S-H bond breaking: ~1.5 Å
Products-5.8C-S bond length: ~1.82 Å

This table illustrates the kind of energetic and structural data that can be obtained from DFT calculations of a reaction mechanism. The activation energy would be 15.2 kcal/mol.

The insights gained from these computational studies are invaluable for understanding the fundamental chemical properties of this compound and for guiding the design of new synthetic routes and novel materials.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 5-Bromo-2-mercaptobenzonitrile in organic synthesis stems from the distinct reactivity of its three functional groups. The mercapto (-SH) group can undergo S-alkylation, S-arylation, and oxidation; the bromo (-Br) group is amenable to various cross-coupling reactions; and the nitrile (-CN) group can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles. This trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for complex molecules.

This compound serves as a key intermediate in the synthesis of a variety of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The compound's structure is particularly suited for creating substituted benzonitrile (B105546) and thiophenol derivatives, which are common motifs in industrial chemistry. The differential reactivity of the functional groups allows for a step-wise synthesis approach, enabling the construction of complex molecular architectures.

The 5-bromo-benzonitrile framework is a recognized component in the development of modern therapeutic agents. For instance, the related compound 5-bromo-2-fluorobenzonitrile (B68940) is a key intermediate in the synthesis of Febuxostat, a medication used to treat gout. google.com This highlights the importance of the 5-bromo-benzonitrile scaffold in medicinal chemistry. The presence of the mercapto group in this compound offers an additional site for modification, allowing for the synthesis of novel drug candidates with potentially enhanced biological activity.

In the agrochemical sector, mercaptobenzonitrile derivatives have been identified as valuable intermediates for herbicides and plant-growth regulators. google.com The specific substitution pattern of this compound makes it a promising precursor for new agrochemicals, where the mercapto and bromo sites can be functionalized to fine-tune the compound's efficacy and selectivity.

Table 1: Potential Reactions for Functionalization

Functional Group Reaction Type Reagents Potential Product
Mercapto (-SH) S-Alkylation Alkyl halide (R-X), Base 2-Alkylthio-5-bromobenzonitrile
Bromo (-Br) Suzuki Coupling Arylboronic acid, Pd catalyst 5-Aryl-2-mercaptobenzonitrile
Bromo (-Br) Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 5-Alkynyl-2-mercaptobenzonitrile
Nitrile (-CN) Hydrolysis Acid or Base 5-Bromo-2-mercaptobenzoic acid

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal and materials chemistry. This compound is an excellent starting material for various sulfur- and nitrogen-containing heterocycles due to the ortho-positioning of the mercapto and nitrile groups.

The benzothiazole (B30560) ring system is a prominent scaffold in pharmacologically active compounds, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net this compound is a logical precursor to 6-bromobenzothiazole (B1273717) derivatives. The synthesis typically involves a cyclization reaction where the nitrile group is transformed into a reactive intermediate that subsequently reacts with the adjacent mercapto group to form the thiazole (B1198619) ring. For example, hydrolysis of the nitrile to a carboxamide followed by cyclization can yield a 2-hydroxybenzothiazole, or reduction to an amine followed by cyclization can lead to the benzothiazole ring itself. The resulting 6-bromobenzothiazole can be further modified via cross-coupling reactions at the bromine position.

Table 2: Examples of Bioactive Benzothiazole Derivatives

Compound Class Example Application Reference
2-Mercaptobenzothiazole Derivatives Antibacterial agents, Corrosion inhibitors eurjchem.commdpi.com
2-Aminobenzothiazole Derivatives Antitumor, Anticonvulsant agents nih.gov

The synthesis of nitrogen-containing heterocycles such as pyrimidines and pyridines from this compound is also feasible, though it often requires multi-step pathways.

For pyrimidine (B1678525) synthesis, the core strategy involves the condensation of a three-carbon unit with an amidine or (thio)urea. bu.edu.egwjarr.com The nitrile group of this compound can be converted into an amidine, which can then undergo cyclization with a suitable 1,3-dicarbonyl compound to form a substituted pyrimidine ring. The mercapto group can be carried through the synthesis or used to direct the cyclization.

Similarly, various methods exist for the synthesis of the pyridine (B92270) ring. researchgate.netiipseries.org The nitrile and adjacent mercapto group can be elaborated into a precursor suitable for cycloaddition or condensation reactions that form the pyridine scaffold. The versatility of the starting material allows for the creation of highly substituted and functionalized pyridine derivatives.

Q & A

Q. What synthetic routes are optimal for preparing 5-Bromo-2-mercaptobenzonitrile with high purity?

Methodological Answer: The synthesis typically involves introducing the mercapto (-SH) group into a brominated benzonitrile precursor. A feasible approach is nucleophilic aromatic substitution (SNAr) :

  • Step 1 : Start with 5-Bromo-2-nitrobenzonitrile (analogous to compounds in ).
  • Step 2 : Reduce the nitro group to an amine using hydrogenation or Fe/HCl.
  • Step 3 : Perform a thiolation reaction (e.g., using thiourea or NaSH under acidic conditions) to replace the amine with a thiol group.
    Key Considerations :
  • Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the aromatic proton environment and substitution pattern. The mercapto proton may appear as a broad singlet (~2-3 ppm in DMSO-d6).
  • IR Spectroscopy : Identify -SH (2500-2600 cm1^{-1}) and nitrile (2200-2250 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 214).
  • Melting Point : Compare observed mp (if crystalline) with literature values to assess purity .

Q. How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage Conditions : Store at 0–6°C under inert gas (argon/nitrogen) due to the thiol group’s susceptibility to oxidation. Use amber vials to minimize light exposure.
  • Stability Monitoring : Periodically check via HPLC for disulfide formation or nitrile hydrolysis. Add stabilizers like BHT (0.1%) if necessary .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The bromine atom acts as an electron-withdrawing group, activating the ring for SNAr at the para position. The nitrile group directs electrophiles to the meta position.
  • Case Study : In Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4/K2_2CO3_3 to substitute bromine with aryl/vinyl groups. Computational DFT studies can model charge distribution and predict regioselectivity .
  • Contradiction Note : Conflicting reports on coupling efficiency may arise from solvent polarity (DMF vs. THF) or ligand choice. Optimize using DoE (Design of Experiments) .

Q. What mechanistic pathways explain the thiol group’s role in stabilizing metal complexes with this compound?

Methodological Answer:

  • Coordination Chemistry : The thiol acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu, Au).
  • Experimental Design :
    • Synthesize Cu(I) complexes and characterize via X-ray crystallography.
    • Compare stability constants (log K) with analogous thioether or selenol derivatives.

Q. How can computational modeling resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • DFT Studies : Model transition states for SNAr or radical pathways to identify energy barriers. For example, calculate activation energies for thiolation under acidic vs. basic conditions.
  • Solvent Effects : Use COSMO-RS to predict solvation effects on reaction kinetics.
  • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives of this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Enhance reaction rates for sterically demanding substitutions (e.g., 2,6-dimethylphenyl groups).
  • Protecting Groups : Temporarily protect the thiol with trityl or acetyl groups during functionalization.
  • Case Study : Compare yields for Ullmann coupling vs. Buchwald-Hartwig amination when introducing bulky amines .

Data Contradiction Analysis

Q. Why do studies report varying optimal temperatures for thiolation reactions involving this compound precursors?

Methodological Answer:

  • Root Cause : Discrepancies may arise from differing reagent purity, solvent choice (polar aprotic vs. protic), or catalyst loading.
  • Resolution : Conduct a meta-analysis of published protocols. For example:
    • At 60°C , NaSH in DMF gives higher yields but risks nitrile hydrolysis.
    • At 25°C , thiourea/HCl in ethanol minimizes side reactions but requires longer reaction times.

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